Cas no 7120-25-4 (2,3-dimethylquinoline-4-carboxylic acid)
2,3-dimethylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxylicacid, 2,3-dimethyl-
- 2,3-dimethylquinoline-4-carboxylic acid
- 2,3-Dimethyl-chinolin-4-carbonsaeure
- 2,3-Dimethyl-cinchoninsaeure
- 2,3-dimethyl-quinoline-4-carboxylic acid
- AC1L6J3X
- AC1Q5TKF
- CHEMBL2335133
- NSC159214
- Oprea1_004796
- SCHEMBL13957825
- BDBM50430808
- AKOS001010275
- MFCD01850824
- AB01121847-03
- F3127-0220
- 7120-25-4
- CS-0317285
- Z56832290
- NCGC00338203-01
- NSC-159214
- 2,3-Dimethyl-4-quinolinecarboxylic acid
- DTXSID00303583
-
- MDL: MFCD01850824
- Inchi: 1S/C12H11NO2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12(14)15/h3-6H,1-2H3,(H,14,15)
- InChI Key: HBLZFANAJAJVRQ-UHFFFAOYSA-N
- SMILES: OC(C1C(C)=C(C)N=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 201.07903
- Monoisotopic Mass: 201.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.243
- Boiling Point: 360.1°Cat760mmHg
- Flash Point: 171.6°C
- Refractive Index: 1.646
- PSA: 50.19
- LogP: 2.54980
2,3-dimethylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D207256-100mg |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D207256-500mg |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 500mg |
$ 250.00 | 2022-06-05 | ||
| TRC | D207256-1g |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 1g |
$ 390.00 | 2022-06-05 | ||
| OTAVAchemicals | 2218589-100MG |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95% | 100MG |
$150 | 2023-06-30 | |
| OTAVAchemicals | 2218589-250MG |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95% | 250MG |
$175 | 2023-06-30 | |
| OTAVAchemicals | 2218589-500MG |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95% | 500MG |
$200 | 2023-06-30 | |
| OTAVAchemicals | 2218589-1G |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95% | 1G |
$250 | 2023-06-30 | |
| Life Chemicals | F3127-0220-0.25g |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95%+ | 0.25g |
$423.0 | 2023-09-06 | |
| Life Chemicals | F3127-0220-0.5g |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95%+ | 0.5g |
$446.0 | 2023-09-06 | |
| Life Chemicals | F3127-0220-1g |
2,3-dimethylquinoline-4-carboxylic acid |
7120-25-4 | 95%+ | 1g |
$470.0 | 2023-09-06 |
2,3-dimethylquinoline-4-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2,3-dimethylquinoline-4-carboxylic acid
Comprehensive Overview of 2,3-Dimethylquinoline-4-carboxylic Acid (CAS No. 7120-25-4): Properties, Applications, and Industry Insights
2,3-Dimethylquinoline-4-carboxylic acid (CAS No. 7120-25-4) is a specialized organic compound belonging to the quinoline derivative family. Its molecular structure combines a quinoline backbone with methyl substituents at the 2- and 3-positions and a carboxylic acid functional group at the 4-position. This unique arrangement grants the molecule distinct chemical properties, making it valuable in pharmaceutical research, material science, and agrochemical development. The compound's CAS registry number (7120-25-4) serves as a universal identifier for precise chemical tracking across global databases.
Recent trends in quinoline derivatives research highlight growing interest in their biological activities, particularly as potential antimicrobial agents and enzyme inhibitors. Scientists are investigating how structural modifications, such as the dimethyl and carboxyl groups in 2,3-dimethylquinoline-4-carboxylic acid, influence binding affinity to biological targets. Computational chemistry studies using molecular docking simulations frequently reference this compound as a scaffold for drug design, especially in targeting inflammatory pathways and metabolic disorders.
The synthesis of CAS 7120-25-4 typically involves cyclization reactions of appropriately substituted aniline derivatives, followed by selective oxidation to introduce the carboxylic acid moiety. Process optimization for high-purity 2,3-dimethylquinoline-4-carboxylic acid production remains an active area of research, with recent patents focusing on green chemistry approaches that reduce organic solvent usage. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, with the compound showing characteristic peaks at 7.5-8.5 ppm in proton NMR due to its aromatic protons.
In material science applications, 2,3-dimethyl-4-quinolinecarboxylic acid serves as a building block for organic semiconductors and coordination polymers. Its conjugated π-system and ability to form stable metal complexes make it particularly interesting for developing luminescent materials and catalytic systems. Recent publications demonstrate its utility in constructing metal-organic frameworks (MOFs) with tunable porosity for gas storage applications.
From a commercial perspective, global suppliers of 7120-25-4 typically offer the compound in research quantities (100mg to 25g) with purity grades ranging from 95% to 99%. Storage recommendations emphasize protection from light and moisture at temperatures between 2-8°C for long-term stability. Safety data sheets indicate standard laboratory precautions for handling carboxylic acid-containing compounds, including proper ventilation and personal protective equipment.
Emerging research directions explore the structure-activity relationships of 2,3-dimethylquinoline-4-carboxylic acid derivatives in neuroprotective applications. Preliminary studies suggest that certain esterified forms may cross the blood-brain barrier more effectively, opening possibilities for central nervous system drug development. Additionally, the compound's fluorescence properties are being investigated for bioimaging probes and sensor technologies.
Environmental fate studies of CAS 7120-25-4 indicate moderate biodegradability under aerobic conditions, with photodegradation playing a significant role in aquatic systems. Regulatory status varies by region, but current classifications generally don't list this specific quinoline derivative as hazardous when proper handling procedures are followed. Researchers should consult local regulations before initiating large-scale applications.
The scientific literature contains numerous references to 2,3-dimethylquinoline-4-carboxylic acid as an intermediate in multi-step syntheses. Its conversion to amide derivatives through coupling reactions represents a common transformation for creating pharmacophore libraries in medicinal chemistry. Recent advances in flow chemistry techniques have improved the efficiency of such derivatization processes.
Analytical method development for 7120-25-4 quantification continues to evolve, with UHPLC methods now achieving baseline separation from structurally similar quinoline compounds in under 5 minutes. This advancement supports quality control in research settings where precise measurement of 2,3-dimethylquinoline-4-carboxylic acid concentration is critical for experimental reproducibility.
Looking forward, the compound's versatility suggests expanding applications in catalysis and functional materials. Its potential as a ligand for transition metal catalysts is particularly promising for asymmetric synthesis applications. The growing demand for specialty chemicals in emerging technologies ensures continued interest in this and related quinoline derivatives across multiple scientific disciplines.
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